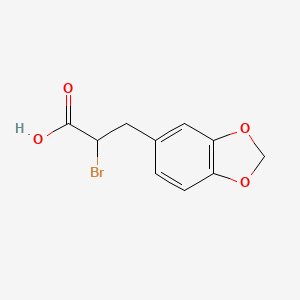
3-(3,4-Methylenedioxyphenyl)-2-bromopropionic acid
Cat. No. B8475403
M. Wt: 273.08 g/mol
InChI Key: BRKWOWUERBURAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05527795
Procedure details


Stir powdered methylenedioxy cinnamic acid (19.2 g, 210 mmol) in glacial acetic acid (200 mL) at room temperature while adding a solution of bromine (16 g, 100 mmol) in acetic acid (50 mL) over 30 minutes. Stir the homogeneous yellow solution for 15 minutes and add a solution of sodium cyabiborohydride (20 g) in water (50 mL) over 30 minutes. Stir for 48 hours at room temperature. Add water (70 mL) and stir for an additional 2 hours. Filter and wash the filtercake with acetic acid/water. Evaporate the solvent in vacuo and partition the residue between chloroform and water. Dry the organic phase (MgSO4) and evaporate the solvent in vacuo. Redissolve the residue in chloroform, filter and evaporate the solvent in vacuo to give 3-(3,4-methylenedioxyphenyl)-2-bromopropionic acid as a crystalline solid (15.1 g).
Name
methylenedioxy cinnamic acid
Quantity
19.2 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[O:14][C:7]([C:8]2[CH:13]=[CH:12][CH:11]=CC=2)=[C:3]([C:4](O)=O)[O:2]1.[Br:15]Br.[Na].[C:18]([OH:21])(=[O:20])[CH3:19]>O>[CH2:1]1[O:14][C:7]2[CH:8]=[CH:13][C:12]([CH2:11][CH:19]([Br:15])[C:18]([OH:21])=[O:20])=[CH:4][C:3]=2[O:2]1 |^1:16|
|
Inputs


Step One
|
Name
|
methylenedioxy cinnamic acid
|
|
Quantity
|
19.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1OC(C(=O)O)=C(C2=CC=CC=C2)O1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the homogeneous yellow solution for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir for 48 hours at room temperature
|
|
Duration
|
48 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the filtercake with acetic acid/water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporate the solvent in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partition the residue between chloroform and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organic phase (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate the solvent in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Redissolve the residue in chloroform
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate the solvent in vacuo
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1OC=2C=C(C=CC2O1)CC(C(=O)O)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
